6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-7-9-10(8-2-1-3-12-6-8)13-11-14(9)4-5-16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUDSZPLBJPFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N3C=CSC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404846 | |
| Record name | 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139359-79-8 | |
| Record name | 6-(Pyridin-3-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiazole and Pyridine Derivatives
The core imidazo[2,1-b]thiazole scaffold is typically constructed via cyclocondensation between 2-aminothiazole derivatives and pyridine-3-carbaldehyde precursors. A validated protocol involves:
-
Hydrazone Intermediate Formation : Reacting pyridine-3-carbaldehyde with semicarbazide under acidic conditions (e.g., HCl, 80°C, 6–8 hrs).
-
Cyclization : Treating the hydrazone with 2-aminothiazole in the presence of acetic acid or p-toluenesulfonic acid (PTSA) at 100°C for 12–24 hrs.
-
Formylation : Introducing the aldehyde group at position 5 using Vilsmeier-Haack conditions (POCl₃/DMF, 0–5°C, 4–6 hrs), achieving 65–70% yield.
Key Parameters :
| Step | Reagent/Catalyst | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl | 80 | 6–8 | 85–90 |
| 2 | PTSA | 100 | 12–24 | 60–75 |
| 3 | POCl₃/DMF | 0–5 | 4–6 | 65–70 |
Catalytic Methods
Zinc Chloride-Catalyzed One-Pot Synthesis
A one-pot strategy using ZnCl₂ (10 mol%) enables simultaneous cyclization and formylation:
-
Combine pyridine-3-carbaldehyde (1.2 eq), 2-aminothiazole (1 eq), and ZnCl₂ in ethanol.
-
Reflux at 80°C for 8–10 hrs.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Advantages :
Biocatalytic Approaches
α-Amylase immobilized on magnetic metal-organic frameworks (MOFs) catalyzes the Groebke-Blackburn-Bienaymé (GBB) reaction:
-
React pyridine-3-carbaldehyde (1 eq), 2-aminothiazole (1 eq), and tert-butyl isocyanide (1.2 eq) in phosphate buffer (pH 7.0).
-
Incubate with immobilized α-amylase (50 mg/mL) at 37°C for 24 hrs.
-
Recover the enzyme via magnetism and isolate the product.
Performance Metrics :
| Catalyst Loading (mg/mL) | Temperature (°C) | Yield (%) |
|---|---|---|
| 50 | 37 | 58–63 |
Industrial-Scale Production
Continuous Flow Synthesis
A three-reactor continuous system enhances efficiency and safety:
-
Reactor 1 : Cyclocondensation at 100°C (residence time: 30 min).
-
Reactor 2 : Formylation with DMF/POCl₃ at 5°C (residence time: 20 min).
-
Reactor 3 : Quenching and extraction (residence time: 10 min).
Throughput : 1.2 kg/hr with 70–75% overall yield.
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Addition at the Aldehyde Group
The aldehyde functional group at position 5 of the imidazo[2,1-b]thiazole core is highly reactive, enabling nucleophilic addition and subsequent cyclization reactions.
1.1 Schiff Base Formation
Condensation with substituted aromatic amines in the presence of glacial acetic acid yields Schiff base intermediates. For example:
-
Reaction with 2-chloro-4-nitroaniline produces 2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-5-yl)-3-(2-chloro-4-nitrophenyl)-3,5-dihydro-4H-imidazol-4-one .
| Amine Reagent | Product Structure | Conditions | Reference |
|---|---|---|---|
| 2-chloro-4-nitroaniline | Imidazol-4-one derivative | Glacial acetic acid, reflux | |
| 4-aminophenol | Oxazepine derivative | Thioglycolic acid, pyridine |
1.2 Cyclization Reactions
Schiff bases undergo cyclization with reagents like thioglycolic acid or phthalic anhydride to form heterocyclic derivatives:
C–H Bond Functionalization: Selenylation
A sustainable protocol using urea hydrogen peroxide (UHP) and ethyl lactate enables regioselective selenylation at the C5 position of the imidazo[2,1-b]thiazole core. This reaction proceeds via radical intermediates and tolerates diverse diselenides .
Mechanistic Insight :
-
UHP generates hydroxyl radicals, initiating homolytic cleavage of the Se–Se bond in diselenides.
-
Radical addition at the electron-rich C5 position of the imidazo[2,1-b]thiazole scaffold.
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridin-3-yl substituent undergoes electrophilic substitution under acidic conditions. While direct experimental data for this compound is limited, analogous reactions in imidazo[2,1-b]thiazole systems suggest potential pathways:
-
Nitration : Nitric acid/sulfuric acid mixtures introduce nitro groups at meta or para positions of the pyridine ring.
-
Halogenation : Electrophilic halogenation with Cl₂ or Br₂ in acetic acid .
Cross-Coupling Reactions
The imidazo[2,1-b]thiazole scaffold participates in Suzuki-Miyaura and Sonogashira cross-coupling reactions. Although specific data for this compound is sparse, similar derivatives exhibit reactivity at the C6 position with aryl/alkynyl partners .
| Reaction Type | Reagents/Catalysts | Potential Products | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-functionalized analogs | |
| Sonogashira | CuI, PdCl₂(PPh₃)₂, Et₃N | Alkynyl-substituted derivatives |
Reduction and Oxidation
5.1 Aldehyde Reduction
The aldehyde group is reduced to a primary alcohol using NaBH₄ or LiAlH₄ , though experimental details require further validation .
5.2 Oxidation to Carboxylic Acid
Strong oxidizing agents (e.g., KMnO₄ ) may convert the aldehyde to a carboxylic acid, a common transformation in analogous systems .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the imidazo[2,1-b]thiazole scaffold, including 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects against various human cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study reported the synthesis of novel imidazo[2,1-b]thiazole derivatives that exhibited significant cytotoxicity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. One derivative demonstrated an IC50 value of 1.4 μM against MDA-MB-231 cells, indicating potent inhibitory activity compared to sorafenib, a standard anticancer drug with an IC50 of 5.2 μM .
Table: Cytotoxicity Data of Selected Compounds
| Compound ID | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| 5a | MDA-MB-231 | 1.4 | Sorafenib | 5.2 |
| 5l | HepG2 | 22.6 | - | - |
These findings suggest that modifications to the imidazo[2,1-b]thiazole structure can enhance its anticancer properties.
Antimicrobial Properties
The compound also shows promise in antimicrobial applications. The imidazo[2,1-b]thiazole derivatives have been evaluated for their activity against various microbial strains.
Case Study: Antimicrobial Testing
A recent investigation into pyridine and thiazole-based hydrazides revealed that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating effectiveness against bacterial strains .
Table: Antimicrobial Activity Data
| Compound ID | Microbial Strain | MIC (μg/mL) |
|---|---|---|
| 5j | Staphylococcus aureus | 10 |
| 5a | E. coli | 30 |
The results indicate that structural variations in these compounds can lead to enhanced antimicrobial efficacy.
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, compounds containing the imidazo[2,1-b]thiazole scaffold have been explored for other therapeutic potentials including anti-inflammatory and antiviral properties.
Case Study: Anti-inflammatory Activity
Research has shown that certain derivatives can inhibit the denaturation of proteins, showcasing potential anti-inflammatory effects. For example, compounds were tested using the bovine serum albumin denaturation method with IC50 values ranging from 46.29 to 100.60 μg/mL .
Mechanism of Action
The mechanism of action of 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular interactions depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The imidazo[2,1-b]thiazole scaffold is highly modifiable. Key analogs and their substituents are compared below:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br, CF₃) improve stability and binding affinity via hydrophobic interactions .
- Carbaldehyde at position 5 enables derivatization (e.g., oximes, Schiff bases), while acetamide derivatives (e.g., 5l) enhance target specificity .
- The pyridin-3-yl group in the target compound may improve aqueous solubility compared to phenyl or halogenated analogs .
Cytotoxicity and Anticancer Activity
- Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM) .
- CITCO: Not cytotoxic but acts as a constitutive androstane receptor (CAR) agonist, inducing cytochrome P450 enzymes in hepatocytes .
Nuclear Receptor Modulation
- CITCO : Binds phosphorylated CAR, promoting its dephosphorylation and activation, a mechanism critical in drug metabolism .
- Pyridin-3-yl vs. Chlorophenyl : The pyridine ring may enable hydrogen bonding with receptors, whereas chlorophenyl groups favor hydrophobic pockets .
Antifungal and Antimicrobial Activity
- Thiophene-containing analogs : Exhibit antifungal activity against Aspergillus spp. by disrupting fungal ultrastructure .
Biological Activity
6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 139359-79-8
- Molecular Formula : C_10H_8N_4OS
- Molecular Weight : 232.26 g/mol
Biological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds structurally related to 6-(Pyridin-3-yl)imidazo[2,1-b]thiazole showed selective inhibition of carbonic anhydrase II (CA II), a target implicated in tumor growth and metastasis. The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against CA II, while showing negligible activity against other isoforms like CA IX and XII .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of imidazo[2,1-b]thiazole derivatives were tested against various bacterial strains. The derivatives exhibited potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Enzyme Inhibition :
- The compound acts as an inhibitor of carbonic anhydrases, particularly CA II, which is involved in pH regulation and bicarbonate transport in cells .
- Structure-activity relationship (SAR) studies suggest that substitutions on the imidazo[2,1-b]thiazole scaffold can enhance inhibitory potency against specific isoforms .
- Antiviral Activity :
Case Studies
Several studies have highlighted the effectiveness of imidazo[2,1-b]thiazole derivatives:
- Antitumor Efficacy :
- Antimicrobial Efficacy :
Data Summary
Q & A
Q. Methodology :
- Target Selection : Prioritize enzymes like 15-lipoxygenase (15-LOX) or α-glucosidase, as imidazothiazoles are known inhibitors .
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding. The aldehyde group may form hydrogen bonds with catalytic residues (e.g., His-384 in 15-LOX), while the pyridinyl ring engages in π-π stacking .
- MD Simulations : Run 100 ns molecular dynamics to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
- Validation : Compare results with experimental IC values from enzyme inhibition assays .
Advanced: What in vitro assays evaluate the compound’s enzyme inhibition potential?
Q. Experimental Design :
- 15-LOX Inhibition :
- α-Glucosidase Inhibition :
- Assay : Use p-nitrophenyl-α-D-glucopyranoside. Measure absorbance at 405 nm after 30 mins incubation (37°C). IC values < 50 µM suggest therapeutic potential .
Advanced: How to address contradictions in bioactivity data across studies?
Q. Root-Cause Analysis :
- Purity Discrepancies : Verify compound purity via HPLC (≥95%). Impurities like unreacted aldehyde (retention time ~4.2 mins) can skew results .
- Assay Variability : Standardize protocols (e.g., enzyme lot, buffer pH). For example, 15-LOX activity is pH-sensitive (optimal pH 7.4) .
- Structural Analogues : Compare with derivatives (e.g., methyl vs. trifluoromethyl substitutions) to isolate electronic/steric effects .
Basic: What are the stability considerations for this compound during storage?
- Conditions : Store at −20°C under inert atmosphere (argon) to prevent aldehyde oxidation.
- Degradation Signs : Discoloration (yellow to brown) or NMR peak broadening indicates decomposition.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How to design derivatives to enhance solubility without compromising activity?
Q. Derivatization Strategies :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the aldehyde group via reductive amination.
- Salt Formation : Convert the aldehyde to a sodium bisulfite adduct (improves aqueous solubility 5–10×) .
- Prodrug Approach : Mask the aldehyde as an acetal, which hydrolyzes in vivo .
- SAR Analysis : Use QSAR models to predict logP and polar surface area (target: logP < 3, PSA > 80 Ų) .
Advanced: What mechanistic insights explain the formation of the imidazo[2,1-b]thiazole core?
Q. Proposed Mechanism :
- Step 1 : Nucleophilic attack by the thiazole’s amino group on the aldehyde carbonyl, forming a hemiaminal intermediate.
- Step 2 : Acid-catalyzed dehydration generates an imine.
- Step 3 : Cyclization via intramolecular nucleophilic substitution (SNAr), with the thiazole sulfur acting as a leaving group .
- Key Evidence : Isolation of intermediates (e.g., hydrazones) and DFT calculations of transition states support this pathway .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
